DENV-2 NS2B-NS3 Protease Inhibition: Class-Level Potency Comparison
No direct IC50 data exists for CAS 2321332-98-1 against DENV-2 NS2B-NS3 protease. However, the compound shares the pyrrolidine-imidazolidinone core with compound 2 (3α-isomer) from Weng et al. (2017), which inhibits the protease with an IC50 of 1.2 ± 0.4 μM, comparable to the linear dipeptide compound 1 (IC50 = 1.2 ± 0.4 μM, Ki = 4.9 μM). This class-level inference suggests that CAS 2321332-98-1, if acting via a similar binding mode, could achieve low micromolar potency against the same target [1].
| Evidence Dimension | Inhibitory potency against DENV-2 NS2B-NS3 protease |
|---|---|
| Target Compound Data | No experimental data available for CAS 2321332-98-1 |
| Comparator Or Baseline | Compound 2 (3α-isomer): IC50 = 1.2 ± 0.4 μM; Compound 1 (linear dipeptide): IC50 = 1.2 ± 0.4 μM, Ki = 4.9 μM |
| Quantified Difference | Cannot be calculated; target compound is predicted to fall within the low micromolar range based on scaffold similarity |
| Conditions | In vitro enzymatic assay using purified DENV-2 NS2B-NS3 protease, as described in Weng et al., Eur. J. Med. Chem. 2017 |
Why This Matters
Establishes the expected potency range for dengue protease inhibition, guiding dose-response study design and helping to benchmark CAS 2321332-98-1 against the best-characterized compounds in the pyrrolidine-imidazolidinone series.
- [1] Weng, Z., Shao, X., Graf, D., Wang, C., Klein, C. D., Wang, J., & Zhou, G. C. (2017). Identification of fused bicyclic derivatives of pyrrolidine and imidazolidinone as dengue virus-2 NS2B-NS3 protease inhibitors. European Journal of Medicinal Chemistry, 125, 751–759. View Source
